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Introduction

Multiple Sclerosis (MS) is a chronic, inflammatory, and demyelinating autoimmune disease of
the central nervous system (CNS). Experimental Autoimmune Encephalomyelitis (EAE) is the
most widely used animal model to study the pathophysiology of MS and to evaluate potential
therapeutics.[1][2] A key pathological step in MS and EAE is the infiltration of autoreactive
lymphocytes into the CNS, which is mediated by the interaction of adhesion molecules on the
surface of immune cells with their ligands on the blood-brain barrier (BBB) endothelium.[3]

One of the most critical adhesion molecules in this process is the integrin a4f31, also known as
Very Late Antigen-4 (VLA-4).[3][4] VLA-4, expressed on activated lymphocytes, binds to
Vascular Cell Adhesion Molecule-1 (VCAM-1) on CNS endothelial cells, facilitating the
transmigration of these immune cells into the brain and spinal cord.[3]

ATL1102 is a second-generation antisense oligonucleotide (ASO) designed to treat
inflammatory diseases like MS.[5][6] It specifically targets the messenger RNA (MRNA) of
CDA49d, the a4 subunit of the VLA-4 integrin.[5][7] By binding to the CD49d mRNA, ATL1102
initiates its degradation by the intracellular enzyme RNase H, which in turn prevents the
synthesis of the CD49d protein.[5][6] The resulting downregulation of VLA-4 on the surface of
lymphocytes is intended to reduce their migration into the CNS, thereby mitigating inflammation
and subsequent nerve damage.[6][8]

These application notes provide detailed protocols for assessing the efficacy of ATL1102 or
similar VLA-4 targeting antisense oligonucleotides in a standard EAE mouse model.
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Mechanism of Action of ATL1102

The therapeutic strategy of ATL1102 is to inhibit the production of a key protein involved in the
inflammatory cascade of MS. The following diagram illustrates the molecular mechanism.
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ATL1102 inhibits VLA-4 expression to block CNS infiltration.

Experimental Workflow for Efficacy Assessment

A typical preclinical study to evaluate the efficacy of an antisense oligonucleotide like ATL1102
in the EAE model follows a structured workflow from immunization to data analysis. Both

prophylactic (treatment starts at immunization) and therapeutic (treatment starts at disease
onset) regimens can be tested.[1][8]
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Workflow for assessing ASO efficacy in the EAE model.

Quantitative Data Summary
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The following tables summarize key efficacy data from a preclinical study of a mouse-specific
CD49d-targeting ASO (ISIS 17044) in a murine EAE model and from a Phase Il clinical trial of
ATL1102 in patients with relapsing-remitting MS (RRMS).[5][8]

Table 1: Efficacy of CD49d-targeting ASO in Murine EAE Model[8] (Data from a study using
ISIS 17044, an ASO targeting mouse CD49d mRNA)

Parameter Treatment Group Result p-value

Prophylactic
Treatment

Mean Peak Clinical

Vehicle Control 3.0+£0.2 <0.05
Score
ASO (25 mg/kg) 09+0.3
Therapeutic
Treatment
Mean Peak Clinical )
Vehicle Control 28+0.2 <0.05
Score
ASO (50 mg/kg) 1.8+0.2
Histopathology
VLA-4+ Cells in Spinal ) )
Vehicle Control 25.4 + 3.4 (cells/field) <0.05
Cord
ASO (50 mg/kg) 10.1 + 1.5 (cells/field)
CD4+ T Cells in ) ]
) Vehicle Control 35.1 + 4.5 (cells/field) <0.05
Spinal Cord
ASO (50 mg/kg) 12.5 £ 2.1 (cells/field)
Macrophages in ) ]
] Vehicle Control 42.8 + 5.1 (cells/field) < 0.05
Spinal Cord
ASO (50 mg/kg) 18.2 + 2.8 (cells/field)

Table 2: Efficacy of ATL1102 in Human RRMS Phase Il Clinical Trial[5]
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Parameter

ATL1102 Percent
(Weeks 4, 8, Placebo Group . p-value
12) Group Reduction

Cumulative New
Active Lesions 6.2 3.0 54.4% 0.01
(Mean)

Cumulative New
Gd-Enhancing

) 5.2 2.1 67.9% 0.0008
T1 Lesions

(Mean)

Experimental Protocols
EAE Induction Protocol (MOG35-55 in C57BL/6 Mice)

This protocol describes the active induction of a chronic EAE model, which is robust and highly
reproducible.[9][10]

Materials:

Female C57BL/6 mice, 9-13 weeks old[11]

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL)

Pertussis toxin (PTX)

Sterile Phosphate-Buffered Saline (PBS)

1 mL syringes with locking hubs and 27G needles

Emulsification device or two glass syringes connected by a Luer lock

Procedure:

e Antigen Emulsion Preparation:
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o Prepare an emulsion of MOG35-55 and CFA. A common final concentration is 1-2 mg/mL
of MOG35-55 in a 1:1 ratio with CFA.[10]

o To emulsify, draw equal volumes of the MOG35-55/PBS solution and CFA into separate
glass syringes. Connect the syringes with a Luer lock and repeatedly pass the mixture
back and forth until a thick, white emulsion is formed.

o Confirm a stable emulsion by dropping a small amount into a beaker of water; the droplet
should remain intact.[12]

e Immunization (Day 0):
o Anesthetize mice lightly if necessary.

o Inject 100-200 pL of the MOG/CFA emulsion subcutaneously, typically distributed over two
sites on the flank or back (50-100 pL per site).[10][12]

o Within 2 hours of the MOG/CFA injection, administer the first dose of PTX (e.g., 100-200
ng) intraperitoneally in a volume of 100-200 pL of PBS.[11][12]

e Second PTX Injection (Day 2):

o Approximately 48 hours after the initial immunization, administer a second dose of PTX
identical to the first.[10]

ASO Administration Protocol

This protocol is based on preclinical studies with similar antisense oligonucleotides.[8]
Materials:

e ATL1102 or mouse-specific CD49d ASO (e.g., ISIS 17044)

« Sterile saline or PBS for dilution

e Insulin syringes

Procedure:
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e Dosing Regimen:

o Prophylactic: Begin dosing on Day 0 (day of immunization). A typical dose is 25-50 mg/kg
administered 2-3 times per week.[8]

o Therapeutic: Begin dosing upon the first signs of clinical disease (e.g., score of 1.0). A
typical dose is 50 mg/kg administered daily or every other day.[8]

e Administration:
o Administer the ASO solution via subcutaneous (SC) or intraperitoneal (IP) injection.

o The control group should receive an equivalent volume of a vehicle (e.g., saline) or a
scrambled-sequence control ASO on the same schedule.

Clinical Assessment of EAE

Daily monitoring is crucial for animal welfare and for generating reliable efficacy data.[10][11]
Procedure:
» Begin daily monitoring on Day 7 post-immunization.

e Score each mouse for clinical signs of paralysis using a standard 0-5 scale. Blinding the
observer to the treatment groups is highly recommended to prevent bias.[10][11]

e Record the body weight of each mouse daily. Significant weight loss can be an early
indicator of disease or distress.

e Provide supportive care, such as moistened food pellets on the cage floor and easily
accessible water, for animals showing signs of paralysis (score = 2).[12]

Standard EAE Clinical Scoring Scale:
e 0.0: No clinical signs.
e 1.0: Limp tail.

e 2.0: Hind limb weakness or ataxia.
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e 3.0: Complete paralysis of one or both hind limbs.
e 4.0: Hind limb paralysis with forelimb weakness.

e 5.0: Moribund state or death.

Histopathological Analysis

Histology is used to quantify the extent of immune cell infiltration and demyelination in the CNS
at the end of the study.

Materials:

4% Paraformaldehyde (PFA) in PBS

e Sucrose solutions (15% and 30% in PBS)

e Optimal Cutting Temperature (OCT) compound

 Cryostat or microtome

» Staining reagents: Hematoxylin and Eosin (H&E), Luxol Fast Blue (LFB)

e Primary antibodies: anti-CD45 (leukocytes), anti-CD4 (T-helper cells), anti-Mac-2/Galectin-3
or Ibal (macrophages/microglia)[13][14]

» Appropriate secondary antibodies and detection reagents

Procedure:

e Tissue Collection and Fixation:

o At the study endpoint, deeply anesthetize mice and perform transcardial perfusion with
ice-cold PBS followed by 4% PFA.

o Dissect the brain and spinal cord and post-fix in 4% PFA overnight at 4°C.

e Tissue Processing:
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o Cryoprotect the tissues by sequential immersion in 15% and 30% sucrose solutions until
they sink.

o Embed tissues in OCT compound and freeze. Cut 10-20 um thick sections using a
cryostat.

e Staining:
o For Inflammation: Perform standard H&E staining to visualize inflammatory infiltrates.[15]

o For Demyelination: Use Luxol Fast Blue (LFB) staining, which stains myelin sheaths blue.
Areas of demyelination will appear pale or pink.[15]

o Immunohistochemistry (IHC): Perform IHC staining for specific immune cell markers (e.g.,
CD45, CD4, Ibal) to identify and quantify the cell types within the inflammatory lesions.
[13]

e Quantification:
o Capture images of stained sections using a microscope.

o Quantify the area of inflammation and demyelination, and count the number of
immunopositive cells per field or per lesion using image analysis software.

Immunophenotyping by Flow Cytometry

Flow cytometry allows for the detailed characterization and quantification of immune cell
populations that have infiltrated the CNS.[16][17]

Materials:

Collagenase and DNase |

Percoll or Ficoll gradient solutions

Fluorescently-conjugated antibodies for flow cytometry (see suggested panel below)

Flow cytometry buffer (e.g., PBS with 2% FBS)
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o Aflow cytometer
Procedure:
e Cell Isolation:

o At the study endpoint, perfuse mice with ice-cold PBS to remove blood from the
vasculature.

o Dissect the brain and spinal cord and mince the tissue.
o Digest the tissue with Collagenase/DNase to create a single-cell suspension.

o Isolate mononuclear cells from the CNS homogenate by passing them through a Percoll
gradient. The infiltrating leukocytes will be enriched at the interface.[16]

o Spleens and lymph nodes can also be processed to assess peripheral immune responses.
e Antibody Staining:
o Wash the isolated cells with flow cytometry buffer.

o Stain the cells with a cocktail of fluorescently-conjugated antibodies. An example panel for
analyzing CNS infiltrates could include:

Leukocytes: CD45

T Cells: CD3, CD4, CD8

B Cells: B220 (CD45R), CD19

Myeloid Cells: CD11b, Ly6G (neutrophils), Ly6C (monocytes), F4/80 (macrophages)

Integrin Expression: CD49d (VLA-4 a-chain)
» Data Acquisition and Analysis:

o Acquire data on a flow cytometer.
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o Analyze the data using appropriate software to quantify the absolute numbers and relative
frequencies of different immune cell populations within the CNS and peripheral lymphoid
organs.[17][18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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